molecular formula C24H24FN5O2 B2805304 9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 844463-23-6

9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2805304
CAS No.: 844463-23-6
M. Wt: 433.487
InChI Key: NPSJPRJEINDFIK-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives, due to their structural similarity to nucleotides, have been extensively studied for their pharmacological potentials. For instance, substituted tetrahydropyrimidine derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties. These compounds have been synthesized and modified to enhance their biological activity and selectivity towards various targets, underscoring the importance of pyrimidine scaffolds in medicinal chemistry (Gondkar, Deshmukh, & Chaudhari, 2013)[https://consensus.app/papers/synthesis-characterization-invitro-antiinflammatory-gondkar/f1ed7ce1ac5a54c8a6629d17335b8d77/?utm_source=chatgpt].

Fluorinated Compounds in Medicinal Chemistry

Fluorination of organic molecules has been a key strategy in drug design, improving the pharmacokinetic and pharmacodynamic profiles of pharmaceuticals. The incorporation of fluorine atoms into drug molecules can significantly alter their metabolic stability, membrane permeability, and binding affinity towards biological targets. For example, fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are crucial in cancer therapy, demonstrating the profound impact of fluorine chemistry in developing more effective and selective cancer treatments (Gmeiner, 2020)[https://consensus.app/papers/chemistry-fluorinated-pyrimidines-personalized-gmeiner/8b9d1914bb4f5d318bb899f50843ad2f/?utm_source=chatgpt].

Applications in Personalized Medicine

The advancements in fluorine chemistry have paved the way for the personalized medicine era, particularly in cancer treatment. The development of fluorinated pyrimidines and their incorporation into RNA and DNA have facilitated the precise targeting of cancer cells, minimizing the adverse effects on healthy tissues. This approach exemplifies the potential applications of complex fluorinated compounds like 9-(4-ethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in developing targeted therapies that are tailored to individual patient profiles (Gmeiner, 2020)[https://consensus.app/papers/chemistry-fluorinated-pyrimidines-personalized-gmeiner/8b9d1914bb4f5d318bb899f50843ad2f/?utm_source=chatgpt].

Properties

IUPAC Name

9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-3-16-9-11-18(12-10-16)28-13-6-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-7-4-5-8-19(17)25/h4-5,7-12H,3,6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSJPRJEINDFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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